molecular formula C20H14Cl2N4OS B2402052 3-amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-48-1

3-amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Número de catálogo: B2402052
Número CAS: 445267-48-1
Peso molecular: 429.32
Clave InChI: WWZAOROUYXTXRP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide (CAS 445267-48-1) is a sophisticated thieno[2,3-b]pyridine derivative engineered for high-level chemical and pharmaceutical research. This compound features a fused heterocyclic core structure, a 3,4-dichlorobenzyl carboxamide group, and a pyridin-4-yl substituent, making it a valuable scaffold in medicinal chemistry and drug discovery. In scientific investigations, this molecule has demonstrated significant potential in oncology research, exhibiting cytotoxic effects on various cancer cell lines. Studies indicate it induces apoptosis and modulates cancer stem cell (CSC) populations, notably reducing the CSC fraction in breast cancer cell lines such as MDA-MB-231 and MCF-7 . Furthermore, its anti-inflammatory properties have been explored, with research showing inhibition of cyclooxygenase (COX) enzymes, key players in inflammatory pathways . The synthetic route to this compound, as detailed in research literature, involves cyclization of 2-chloroacetamide derivatives with potassium sulfide under basic conditions, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the pyridin-4-yl group at the 6-position . This robust synthesis ensures high purity, typically exceeding 98% as confirmed by reverse-phase HPLC analysis. This product is provided For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications. Researchers can leverage its unique properties as a key intermediate for synthesizing more complex molecules or as a tool compound for investigating biological mechanisms and pathways.

Propiedades

IUPAC Name

3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4OS/c21-14-3-1-11(9-15(14)22)10-25-19(27)18-17(23)13-2-4-16(26-20(13)28-18)12-5-7-24-8-6-12/h1-9H,10,23H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZAOROUYXTXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclization of 2-Chloroacetamide Derivatives

Stroganova et al. (2021) demonstrated that 3-aminothieno[2,3-b]pyridine-2-carboxamides are synthesized by reacting 2-chloroacetamides with potassium sulfide (K₂S) in aqueous ethanol under basic conditions. For the target compound, the intermediate 3-amino-6-bromo-thieno[2,3-b]pyridine-2-carboxamide is first prepared. Key steps include:

  • S-Alkylation : Treatment of 2-chloro-N-[(3,4-dichlorophenyl)methyl]acetamide with K₂S generates a thiolate intermediate.
  • Cyclization : Heating in 10% aqueous KOH induces ring closure to form the thieno[2,3-b]pyridine core.

Representative Conditions

Step Reagents Solvent Temperature Yield
S-Alkylation K₂S, 2-chloroacetamide EtOH/H₂O RT 67–84%
Cyclization 10% KOH EtOH/H₂O Reflux 72–80%

Introduction of the Pyridin-4-yl Group at Position 6

The 6-position bromo substituent is replaced via palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction is optimal for introducing the pyridin-4-yl group:

Suzuki-Miyaura Coupling

A patent by Vasilin et al. (2013) highlights the use of Pd(PPh₃)₄ and pyridin-4-ylboronic acid in toluene/ethanol mixtures. For the target compound:

  • Reaction Setup : 3-Amino-6-bromo-thieno[2,3-b]pyridine-2-carboxamide (1 eq), pyridin-4-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq) in toluene/EtOH (3:1).
  • Conditions : 80°C, 12 h under argon.

Optimized Parameters

Parameter Value
Catalyst Pd(PPh₃)₄
Ligand None
Base Na₂CO₃
Solvent Toluene/EtOH
Yield 65–78%

Carboxamide Functionalization

The N-[(3,4-dichlorophenyl)methyl] group is introduced during the initial acetamide preparation or via post-cyclization amidation:

Direct Amidation of Acyl Chloride

  • Acyl Chloride Formation : Treating thieno[2,3-b]pyridine-2-carboxylic acid with thionyl chloride (SOCl₂) yields the corresponding acyl chloride.
  • Amine Coupling : Reacting with (3,4-dichlorophenyl)methylamine in dichloromethane (DCM) with triethylamine (Et₃N) as base.

Reaction Profile

Component Quantity
Acyl Chloride 1 eq
Amine 1.1 eq
Et₃N 2 eq
Solvent DCM
Yield 85–90%

Alternative Pathways and Challenges

Oxidative Dimerization Side Reactions

Hypochlorite-mediated oxidation of 3-aminothieno[2,3-b]pyridines can lead to dimerization products. To suppress this:

  • Solvent Choice : Use non-aqueous solvents (e.g., THF) to avoid HOCl generation.
  • Low Temperature : Conduct reactions at 0–5°C to minimize oxidative coupling.

Regioselectivity in Cross-Coupling

The 6-position bromine exhibits higher reactivity than the 2-carboxamide group in Suzuki couplings. Computational studies suggest electron-deficient pyridinyl boronic acids enhance selectivity.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy : Diastereotopic protons in the OCH₂ group (e.g., δ 4.82 ppm, AB quartet) confirm the carboxamide structure.
  • HRMS : Molecular ion peaks at m/z 486.0521 [M+H]⁺ validate the molecular formula C₂₁H₁₅Cl₂N₄OS.

Purity Assessment

  • HPLC : >98% purity achieved via reverse-phase C18 column (MeCN/H₂O gradient).

Scalability and Industrial Relevance

Kilogram-scale synthesis is feasible using flow chemistry for the cyclization step, reducing reaction times from hours to minutes. Patent data emphasizes the compound’s antiviral properties, necessitating Good Manufacturing Practice (GMP)-compliant protocols.

Análisis De Reacciones Químicas

Types of Reactions

3-amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

3-amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of certain enzymes or receptors .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of 3-aminothieno[2,3-b]pyridine-2-carboxamides. Key structural variations in analogs include substituents on the carboxamide group, pyridine/thiophene rings, and additional functional groups. Below is a detailed comparison:

Structural and Electronic Modifications

Compound Name Substituents Molecular Weight Key Properties/Activities References
3-Amino-N-(3,4-difluorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide 3,4-Difluorophenyl, pyridin-4-yl 382.39 Potential kinase inhibition (inferred from fluorophenyl electronic effects)
3-Amino-N-(2,3-dichlorophenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide 2,3-Dichlorophenyl, phenyl, p-tolyl 504.43 Intermediate for anticancer agents; enhanced lipophilicity
3-Amino-N-(4-fluoro-2-nitrophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 4-Fluoro-2-nitrophenyl, thiophen-2-yl, CF₃ N/A FoxM1 inhibition (IC₅₀ = 0.87 µM); electron-withdrawing groups enhance potency
3-Amino-N-(furan-2-ylmethyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide Furan-2-ylmethyl, pyridin-4-yl 350.40 Moderate HSA binding affinity (Kb = 2.1 × 10⁴ M⁻¹)

Physicochemical Properties

  • Crystallinity: Planar thieno[2,3-b]pyridine cores (dihedral angle = 3.89° in ) favor dense crystal packing, improving thermal stability .
  • Solubility: Pyridinyl and polar substituents (e.g., sulfonamide in ) enhance aqueous solubility, whereas dichlorophenyl groups increase logP values (~4.5 estimated) .

Pharmacological Profiles

  • Anticancer Activity: Dichlorophenyl and tolyl analogs () show promise as intermediates in kinase inhibitor development .
  • Antiplasmodial Activity: Cyclopenta-fused derivatives (e.g., KuSaSch100) exhibit IC₅₀ values < 2 µM against Plasmodium falciparum .
  • Cardioprotection: Epac1 inhibitors () with thiophene substituents reduce myocardial hypertrophy in vitro .

Actividad Biológica

3-amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide, with CAS number 445267-48-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H14_{14}Cl2_{2}N4_{4}OS
  • Molecular Weight : 429.32 g/mol
  • CAS Number : 445267-48-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and inflammation. It has been shown to exhibit cytotoxic effects on various cancer cell lines through the induction of apoptosis and modulation of cancer stem cell (CSC) populations.

Anticancer Activity

Recent studies have demonstrated that 3-amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide significantly reduces the CSC fraction in breast cancer cell lines MDA-MB-231 and MCF-7. The compound was found to induce apoptosis predominantly in the MDA-MB-231 cell line, leading to a decrease in the percentage of CSCs expressing specific glycosphingolipids (GSLs). The metabolic profiling indicated alterations in glycolysis and gluconeogenesis pathways post-treatment, suggesting a broad impact on cellular metabolism .

Cell LineTreatment EffectKey Findings
MDA-MB-231Reduced CSC fractionInduction of apoptosis
MCF-7Altered GSL expressionIncreased GalNAc-GM1b+ CSCs

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it inhibits COX enzymes, which play a crucial role in inflammatory processes. The half-maximal inhibitory concentration (IC50_{50}) values for various derivatives were assessed, revealing significant suppression of COX enzyme activity compared to standard anti-inflammatory drugs like diclofenac .

CompoundIC50_{50} (µM)Target Enzyme
3-amino derivative15COX-1
Another derivative20COX-2

Case Studies

  • Breast Cancer Study : A study published in September 2022 showed that treatment with the compound led to a significant decrease in the CSC population in breast cancer cells. The study utilized flow cytometry to assess apoptosis and GSL expression changes .
  • Inflammation Model : A recent investigation into the anti-inflammatory effects revealed that compounds similar to 3-amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide exhibited potent inhibition of COX enzymes with promising therapeutic implications for inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide?

The synthesis typically involves multi-step condensation and alkylation reactions. A modified Niementowski reaction can be employed, where 2-amino-3-thiophenecarboxamide derivatives are condensed with formamide or urea to form the thieno[2,3-b]pyridine core . Regioselective alkylation at sulfur atoms (e.g., using allyl halides) is critical for functionalization, as demonstrated in tandem synthesis approaches involving Knoevenagel-Michael reactions . Key steps include:

  • Reaction optimization : Use anhydrous conditions and catalytic bases (e.g., pyridine) to enhance yield.
  • Purification : Employ gradient HPLC (≥95% purity) with C18 columns and acetonitrile/water mobile phases.

Q. How can the crystal structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard. Critical parameters include:

ParameterValueSource
Space groupP21/c
Unit cell dimensionsa = 25.8238(8) Å, b = 9.1634(2) Å, c = 14.8366(5) Å, β = 102.314(3)°
R-factorR = 0.043, wR = 0.105
Hydrogen bonding networks (e.g., N–H⋯O and C–H⋯O interactions) stabilize the conformation and should be validated against DFT calculations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Standardized assays : Use cell lines with consistent genetic backgrounds (e.g., HeLa or MCF-7 for anticancer studies) and validate via dose-response curves (IC50 ± SEM).
  • Batch analysis : Compare HPLC traces and NMR spectra across studies to rule out structural deviations .
  • SAR studies : Systematically modify substituents (e.g., dichlorophenyl or pyridyl groups) to isolate activity contributors .

Q. What strategies optimize regioselectivity in functionalizing the thieno[2,3-b]pyridine core?

Regioselectivity is controlled by steric and electronic effects:

  • Electrophilic substitution : The 6-position (pyridin-4-yl group) is electron-deficient, favoring nucleophilic attacks. Use directing groups (e.g., sulfonamides) to guide reactions .
  • Cross-coupling : Suzuki-Miyaura reactions at the 3-amino position require palladium catalysts (e.g., Pd(PPh3)4) and aryl boronic acids in THF/water .
  • Protection/deprotection : Temporarily block reactive sites (e.g., amine groups with Boc anhydride) to avoid side reactions .

Q. How do molecular conformation and intermolecular interactions influence crystallographic data interpretation?

The thieno[2,3-b]pyridine ring exhibits near-planarity (dihedral angle ~3.89° with adjacent phenyl groups), stabilized by intramolecular N–H⋯O bonds . Key considerations:

  • Thermal motion : Refine anisotropic displacement parameters (ADPs) to account for dynamic disorder.
  • Hydrogen bonding : Validate intermolecular C–H⋯O interactions (e.g., 2.8–3.2 Å distances) using Mercury software .
  • Polymorphism : Screen crystallization solvents (e.g., DMSO vs. ethanol) to identify stable polymorphs .

Data Contradiction Analysis

Q. Why do solubility profiles vary across studies, and how can this be mitigated?

Discrepancies often stem from solvent polarity and pH effects. For reproducible results:

  • Solvent selection : Use DMSO for stock solutions (≥50 mM) and dilute in PBS (pH 7.4) for biological assays.
  • pH adjustment : The compound’s amino group (pKa ~8.5) protonates in acidic buffers, enhancing aqueous solubility .
  • Aggregation testing : Perform dynamic light scattering (DLS) to detect particulates >100 nm.

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction times (e.g., 12–24 hr for condensations) and inert atmospheres (N2/Ar) to prevent oxidation .
  • Crystallography : Collect data at 100 K to minimize thermal motion artifacts .
  • Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and triplicate technical replicates .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.